molecular formula C16H17N3O2 B2450592 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol CAS No. 848315-48-0

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

Cat. No.: B2450592
CAS No.: 848315-48-0
M. Wt: 283.331
InChI Key: BCBOLXHNFNOLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is a chemically synthesized small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a phenylpiperazine group and a 2-hydroxypyridine moiety. The piperazine ring is a ubiquitous scaffold in pharmaceuticals, known to contribute favorable physicochemical properties and to serve as a key structural element in ligands for various biological targets . Piperazine-containing compounds have demonstrated a wide spectrum of therapeutic activities, including as antiviral, anticancer, and antipsychotic agents, with many appearing in FDA-approved drugs . This compound is primarily valued as a versatile chemical intermediate or building block for the design and synthesis of novel bioactive molecules. The phenylpiperazine component is frequently employed in the development of receptor modulators, particularly for central nervous system (CNS) targets, and has been explored in the context of cannabinoid (CB1) receptor antagonists . The carbonyl linker and the 2-hydroxypyridine group offer sites for further chemical modification, allowing researchers to fine-tune properties like solubility, binding affinity, and metabolic stability. The molecular framework suggests potential research applications in developing protease inhibitors, kinase inhibitors, and GPCR ligands. As with all our products, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBOLXHNFNOLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route involves coupling 5-carboxypyridin-2-ol with 4-phenylpiperazine using carbodiimide-based activating agents. As demonstrated in the synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates activation of the carboxylic acid to an O-acylisourea intermediate. Catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity by stabilizing the transition state.

Procedure :

  • Dissolve 5-carboxypyridin-2-ol (1.0 eq) and 4-phenylpiperazine (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Add DCC (1.1 eq) and DMAP (0.1 eq) under nitrogen atmosphere.
  • Stir at room temperature for 12–24 hours.
  • Filter to remove dicyclohexylurea (DCU) byproduct and concentrate under reduced pressure.
  • Purify via column chromatography (EtOAc/hexane, 1:1).

Key Data :

  • Yield : 75–90% (based on analogous indole derivatives).
  • IR (cm⁻¹) : 1752 (C=O stretch), 1696 (C=N stretch).
  • ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, aromatic protons), 3.80–3.40 (m, piperazine CH₂), 2.90–2.70 (m, piperazine CH₂).

Acid Chloride Intermediate Method

Activation via Thionyl Chloride

Converting 5-carboxypyridin-2-ol to its acid chloride prior to coupling improves electrophilicity. This method, employed in the synthesis of pyrrole derivatives, avoids competing side reactions.

Procedure :

  • Reflux 5-carboxypyridin-2-ol (1.0 eq) with thionyl chloride (SOCl₂) (2.0 eq) in anhydrous DCM for 4 hours.
  • Remove excess SOCl₂ by distillation.
  • Add 4-phenylpiperazine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C.
  • Warm to room temperature and stir for 6 hours.
  • Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.
  • Recrystallize from ethyl acetate/hexane.

Key Data :

  • Yield : 65–80% (based on pyrrole-carbonyl analogs).
  • Melting Point : 169–171°C (similar to piperazine-carbonyl crystals).

Hydroxyl Group Protection Strategies

Silyl Protection with TBDMS

The hydroxyl group on pyridin-2-ol may necessitate protection to prevent undesired side reactions. tert-Butyldimethylsilyl (TBDMS) ethers offer stability under basic and nucleophilic conditions.

Procedure :

  • Protect 5-carboxypyridin-2-ol with TBDMS-Cl (1.2 eq) and imidazole (2.0 eq) in DMF.
  • Proceed with carbodiimide-mediated coupling as in Section 1.1.
  • Deprotect using tetrabutylammonium fluoride (TBAF) (1.0 eq) in THF.

Key Data :

  • Protection Yield : 85–95%.
  • Deprotection Efficiency : >90%.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Complexity Purity
Carbodiimide Coupling 75–90% 12–24 h Moderate >95%
Acid Chloride 65–80% 6–8 h Low >90%
TBDMS Protection 85–95% 24–48 h High >98%

Advantages :

  • Carbodiimide Method : High yields, minimal byproducts.
  • Acid Chloride : Faster reaction times.
  • TBDMS Protection : Prevents hydroxyl group interference.

Challenges :

  • DCU Removal : Requires filtration in carbodiimide method.
  • SOCl₂ Handling : Corrosive and moisture-sensitive.

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Confirm carbonyl stretch (1680–1750 cm⁻¹) and absence of carboxylic acid O-H (2500–3300 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and quaternary carbonyl carbon (δ 165–170 ppm).
  • HPLC-MS : Molecular ion peak at m/z 327.4 (C₁₇H₁₇N₃O₃).

Crystallographic Data (Analogous Structures)

  • Crystal System : Orthorhombic (Pna2₁) for nitrophenyl-piperazine derivatives.
  • Hirshfeld Surface Analysis : Weak C–H⋯O interactions stabilize molecular packing.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Recover DMAP via aqueous extraction.
  • Solvent Selection : DCM vs. DMF based on cost and boiling point.
  • Crystallization : Use ethyl acetate/hexane for high-purity isolates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which can modulate neurological functions. Additionally, the pyridin-2-ol structure may contribute to its binding affinity and specificity for certain enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.

    Piperazine derivatives: These compounds also contain a piperazine moiety and are widely used in medicinal chemistry.

Uniqueness

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is unique due to the combination of the phenylpiperazine and pyridin-2-ol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications.

Biological Activity

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a phenylpiperazine moiety. The synthesis typically involves the reaction of 4-phenylpiperazine with pyridine derivatives under controlled conditions to yield the desired product. This compound has been synthesized through various methods, including:

  • Refluxing the reactants in an appropriate solvent.
  • Using coupling agents to facilitate the formation of the carbonyl bond.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system. Its structure allows it to act as a ligand for neurotransmitter receptors and enzymes, notably:

  • Monoamine Oxidase (MAO) Inhibition : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .

Case Study 1: MAO Inhibition

In a study evaluating the inhibitory effects of various pyridazinone derivatives on MAO activity, it was found that certain derivatives showed potent inhibition with IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 value of 0.013 µM for MAO-B, indicating strong potential for neuroprotective applications .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed using L929 fibroblast cells. One derivative demonstrated no significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further drug development .

Data Table: Summary of Biological Activities

CompoundTargetIC50 (µM)SelectivityNotes
This compoundMAO-BTBDHighPotential neuroprotective agent
Related derivativeMAO-B0.013HighStrong inhibitor
Related derivativeL929 Cells>100N/ALow cytotoxicity

Applications in Drug Development

The unique properties of this compound position it as a promising candidate in drug development, particularly for:

  • Neurodegenerative Disorders : Its ability to inhibit MAO suggests potential therapeutic applications for diseases like Alzheimer's and Parkinson's.
  • Antidepressants : Given its interaction with neurotransmitter systems, it could be explored as a novel antidepressant.
  • Cancer Therapy : Similar compounds have shown promise as anticancer agents due to their ability to interfere with cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-phenylpiperazine-1-carbonyl)pyridin-2-ol, and how do reaction conditions influence yield?

  • The compound is typically synthesized via coupling reactions involving pyridin-2-ol derivatives and substituted piperazines. For example, Hacer Bayrak et al. (2008) describe a two-step protocol for analogous triazole derivatives: (i) formation of a hydrazinecarbothioamide intermediate under basic conditions, and (ii) alkylation or Mannich base derivatization . Modifications in solvent choice (e.g., dichloromethane vs. ethyl acetate) and purification methods (normal-phase chromatography) significantly affect yields, as shown in piperazine-carbonyl syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key methods include:

  • NMR : For confirming substitution patterns on the piperazine and pyridin-2-ol moieties.
  • HPLC-MS : To assess purity and detect byproducts from incomplete coupling reactions .
  • FT-IR : To verify carbonyl (C=O) and hydroxyl (-OH) functional groups.
    • Spectral studies of related transition metal complexes (e.g., pyridin-2-ol derivatives) provide reference data for peak assignments .

Advanced Research Questions

Q. How does structural modification of the phenylpiperazine group impact biological activity?

  • Substitutions on the phenyl ring (e.g., electron-withdrawing groups like Cl or F) modulate receptor binding affinity. For instance, 1-(2,3-dichlorophenyl)piperazine derivatives exhibit enhanced activity in receptor assays due to increased lipophilicity and steric effects . Comparative SAR studies of Mannich base derivatives reveal that bulkier substituents reduce solubility but improve membrane permeability .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • QSAR models : Utilize parameters like LogP (lipophilicity), TPSA (topological polar surface area), and hydrogen-bonding capacity to predict bioavailability and blood-brain barrier penetration .
  • Molecular docking : Simulate interactions with targets like carbonic anhydrase isoforms (hCA I/II) to prioritize derivatives for synthesis .

Q. How can contradictions in solubility or stability data across studies be resolved?

  • Conflicting solubility values may arise from differences in pH, counterions, or crystallinity. For example:

  • Protonation of the piperazine nitrogen at acidic pH improves aqueous solubility.
  • Amorphous forms (vs. crystalline) often show higher solubility but lower thermal stability .
    • Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) clarify degradation pathways .

Q. What mechanistic insights explain its inhibitory effects on enzymes like carbonic anhydrase?

  • The pyridin-2-ol moiety acts as a zinc-binding group (ZBG), while the phenylpiperazine tail occupies hydrophobic pockets in the enzyme’s active site. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Ki), and X-ray crystallography validates binding modes .

Methodological Considerations

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

  • Scale-up challenges include exothermic reactions and byproduct accumulation. Strategies:

  • Use flow chemistry for controlled mixing and heat dissipation .
  • Replace traditional column chromatography with recrystallization or trituration for cost-effective purification .

Q. What protocols ensure reproducibility in biological assays?

  • Standardize assay conditions:

  • Use hCA I/II isoenzymes at consistent concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4) .
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay sensitivity .

Q. How do researchers validate synthetic intermediates to avoid structural ambiguities?

  • Combine 2D NMR (e.g., HSQC, HMBC) to resolve regioisomeric uncertainties in piperazine substitution.
  • Compare experimental melting points and HPLC retention times with literature data for known analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.